REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[CH:7]=1.[C:13]([N:16]1[CH2:24][CH2:23][CH:19]([C:20](Cl)=[O:21])[CH2:18][CH2:17]1)(=[O:15])[CH3:14].O>CCCCC>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:20](=[O:21])[C:9]2[CH:10]=[CH:11][C:6]([F:5])=[CH:7][C:8]=2[F:12])[CH2:23][CH2:24]1)(=[O:15])[CH3:14] |f:0.1.2.3|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 11/2 hrs
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |